Calcium chromate dihydrate, with the chemical formula , is a bright yellow solid that is primarily encountered in its dihydrate form. This compound is a chromate salt of calcium and contains hexavalent chromium, which is known for its toxicity and carcinogenic properties. The compound typically appears as a crystalline powder and has a molar mass of approximately 192.10 g/mol .
Hexavalent chromium compounds, including calcium chromate dihydrate, exhibit significant biological activity due to their ability to cross cellular membranes. They are known to induce oxidative stress, leading to DNA damage and carcinogenesis. The metabolites of hexavalent chromium can cause various cellular alterations, including DNA-protein crosslinks and chromosomal aberrations. These effects are linked to the activation of mitogen-activated protein kinases and transcriptional repression mechanisms that inhibit normal cellular functions .
The most common method for synthesizing calcium chromate dihydrate involves the reaction between calcium chloride and sodium or potassium chromate in an aqueous solution. This process allows for the formation of the dihydrate directly from soluble salts . Additionally, it can be prepared by evaporating solutions containing the compound under controlled conditions to obtain crystalline forms.
Calcium chromate dihydrate has several applications across various industries:
Research indicates that calcium chromate dihydrate interacts with various biological systems, particularly affecting cellular signaling pathways. Studies have shown that it can inhibit histone deacetylase activity, leading to alterations in gene expression related to cell cycle regulation and apoptosis. These interactions underscore the importance of understanding the compound's toxicological profile when assessing environmental and health risks .
Calcium chromate dihydrate shares similarities with other chromates but possesses unique properties that distinguish it from them. Below are some comparable compounds:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Sodium Chromate | Na₂CrO₄ | Highly soluble; used in dyeing and tanning |
| Potassium Chromate | K₂CrO₄ | Similar uses; more soluble than calcium salt |
| Barium Chromate | BaCrO₄ | Less toxic; used in chemical synthesis |
| Lead Chromate | PbCrO₄ | Bright yellow pigment; more toxic |
Uniqueness of Calcium Chromate Dihydrate:
The fundamental synthesis of calcium chromate dihydrate predominantly relies on the metathesis (double displacement) reaction between sodium chromate and calcium chloride [1] [2]. This reaction follows the general mechanism of ionic exchange where the cations and anions switch partners to form new compounds [3]. The balanced chemical equation for this process is:
Na₂CrO₄ + CaCl₂ → CaCrO₄ + 2 NaCl
In aqueous solution, this reaction proceeds through the formation of the dihydrate form [1] [2]. The driving force for this metathesis reaction is the precipitation of the less soluble calcium chromate from solution [3]. When the two solutions are mixed, the calcium ions (Ca²⁺) and chromate ions (CrO₄²⁻) combine to form the slightly soluble calcium chromate precipitate, while the sodium and chloride ions remain in solution as spectator ions [3].
The reaction mechanism involves complete dissociation of both reactants in aqueous solution. Sodium chromate dissociates to provide Na⁺ and CrO₄²⁻ ions, while calcium chloride dissociates to Ca²⁺ and Cl⁻ ions [4]. The precipitation occurs immediately upon mixing due to the low solubility of calcium chromate in water [5] [6].
Solubility data indicates that calcium chromate exhibits different solubility values depending on its hydration state. The dihydrate form shows higher solubility compared to the anhydrous form, with the α-dihydrate exhibiting 14.3% solubility and the anhydrous form showing only 2.3% solubility [7]. This differential solubility plays a crucial role in the formation and stability of the dihydrate form during aqueous synthesis.
The formation of calcium chromate dihydrate involves complex hydration dynamics that determine the incorporation of water molecules into the crystal structure. In aqueous solution, the dihydrate form (CaCrO₄·2H₂O) is the thermodynamically favored product under ambient conditions [1] [2] .
The hydration process follows specific thermodynamic principles where water molecules coordinate with the calcium cations and interact with the chromate anions through hydrogen bonding networks [9] [10]. Molecular dynamics studies of similar calcium-containing systems reveal that water molecules exhibit restricted translational and orientational dynamics due to the presence of highly hydrophilic Ca²⁺ ions [9].
The dihydrate formation occurs spontaneously in aqueous environments due to the strong hydration tendency of calcium ions. The calcium cations form coordination complexes with water molecules, creating a stable hydrated structure [10]. The chromate anions also participate in hydrogen bonding networks with water molecules, contributing to the overall stability of the dihydrate form [4].
Crystallographic data shows that the dihydrate structure accommodates two water molecules per formula unit in a specific geometric arrangement. The water molecules occupy interstitial positions within the crystal lattice and form hydrogen bonds with both the calcium cations and chromate anions [7]. This arrangement provides structural stability to the dihydrate form at ambient temperatures.
The hydration dynamics are influenced by several factors including temperature, pH, and ionic strength of the solution. Lower temperatures generally favor the formation of higher hydrates, while elevated temperatures promote dehydration [11]. The pH of the solution affects the speciation of chromate ions and consequently influences the hydration behavior .
The thermal dehydration of calcium chromate dihydrate follows well-defined pathways that involve the stepwise removal of water molecules from the crystal structure. Thermogravimetric analysis reveals that dehydration occurs at approximately 200°C, where the dihydrate loses water to form the anhydrous compound [1] [2] [13].
The dehydration process can be represented by the following equation:
CaCrO₄·2H₂O → CaCrO₄ + 2H₂O
Detailed thermoanalytical investigations demonstrate that the dehydration is not a simple single-step process but involves complex mechanisms [13]. The removal of water molecules occurs through different pathways depending on their bonding environment within the crystal structure. Some water molecules are more tightly bound through coordination bonds with calcium ions, while others are held by weaker hydrogen bonding interactions [13].
Mass spectrometric analysis of evolved gases during thermal decomposition confirms that water is the primary volatile species released during dehydration [13]. The temperature range for complete dehydration extends from approximately 175°C to 200°C, with the exact temperature depending on factors such as heating rate, atmospheric conditions, and particle size [14] [13].
The dehydration kinetics follow specific mathematical models that describe the rate of water loss as a function of temperature and time [15]. The activation energy for the dehydration process provides insights into the energy barrier for water molecule removal from the crystal lattice [13]. Studies indicate that the dehydration process exhibits characteristics of both nucleation and diffusion-controlled mechanisms, similar to other hydrated inorganic compounds [15].
The structural changes accompanying dehydration involve significant rearrangement of the crystal lattice. The removal of water molecules leads to a decrease in unit cell volume and changes in symmetry [16]. The anhydrous form exhibits different crystal parameters compared to the dihydrate, reflecting the structural reorganization that occurs during dehydration [16].
Industrial production of calcium chromate dihydrate requires sophisticated equipment and process control to ensure consistent quality and yield. The development of large-scale production methods has been extensively studied, with particular emphasis on optimizing reaction conditions and equipment design [17] [18] [19].
Industrial-scale synthesis utilizes specialized reaction vessels designed to handle the exothermic nature of the calcium chromate formation reaction [17]. The recommended equipment includes stainless steel reactors with capacities ranging from 125 to 500 gallons, equipped with temperature control systems and variable-speed mixers [17]. The reaction tanks are constructed from 316 stainless steel to provide corrosion resistance against chromic acid and other process chemicals [17].
Temperature control is critical for maintaining optimal reaction conditions. The synthesis process generates significant heat, particularly during the neutralization of chromic acid with calcium hydroxide [17]. Industrial systems incorporate cooling systems and heat exchangers to maintain temperatures in the range of 65-75°C, which has been identified as optimal for product quality [17] [19].
Mixing equipment includes high-efficiency propeller mixers with variable speed control to ensure uniform distribution of reactants and prevent localized concentration gradients [17]. The mixers are designed with stainless steel blades and shafts to prevent contamination and ensure durability under aggressive chemical conditions [17].
Industrial-scale production requires careful optimization of multiple process parameters to achieve high yields and consistent product quality. Temperature control is paramount, as deviations from the optimal range of 65-75°C can result in incomplete conversion or formation of undesired by-products [17] [19].
The pH of the reaction mixture significantly influences product purity and yield. Optimal pH values range from 6.9 to 10.6, depending on the specific synthesis route employed [17]. Acidic conditions (pH < 6) can result in increased solubility of calcium chromate, leading to product losses, while excessively basic conditions may promote the formation of calcium hydroxide impurities [17].
Reaction time optimization involves balancing complete conversion with minimizing by-product formation. Typical digestion periods range from 1 to 2 hours, allowing for crystal growth and impurity rejection [17]. Extended reaction times beyond 2 hours generally do not improve product quality and may increase operating costs [17].
The stoichiometry of reactants requires precise control to maximize yield and minimize waste. Slight excess of calcium-containing reagents (2-5% over stoichiometric requirements) is often employed to ensure complete consumption of chromate ions [17]. However, excessive calcium leads to increased impurity levels and higher purification costs [17].
Industrial separation techniques utilize centrifugal filtration systems designed to handle the viscous nature of the reaction slurry [17]. The reaction mixture typically exhibits viscosities around 17.5 cps with a specific gravity of 1.18 [17]. Ametek Model 26 centrifugal filters are commonly employed for solid-liquid separation [17].
Washing procedures are critical for removing soluble impurities and by-products. Multiple washing stages using distilled water or recycled filtrate help achieve the required purity levels [17]. The washing process is designed to minimize product losses while maximizing impurity removal [17].
Drying operations utilize tray-type dryers with controlled atmosphere to prevent decomposition [17] [19]. The drying temperature is maintained at 110-150°C for 4-24 hours, depending on batch size and moisture content requirements [19]. Rotary vacuum dryers are employed in some facilities to reduce drying time and improve energy efficiency [19].
Industrial production incorporates comprehensive quality control systems to ensure consistent product specifications. Thermogravimetric analysis is employed as an effective screening tool for products with assay values below 97.0% CaCrO₄ [13]. This technique provides rapid assessment of product purity and moisture content [13].
Chemical analysis includes determination of calcium content, chromium(VI) content, and trace metallic impurities. Typical specifications require calcium chromate content above 96%, with controlled levels of impurities such as aluminum, magnesium, iron, copper, and silicon [17] [19]. Free alkali content is monitored to ensure product stability and performance characteristics [17].
Physical property testing includes particle size distribution analysis using sedimentation methods or laser diffraction techniques [17]. Surface area measurements provide information about particle morphology and reactivity characteristics [17]. These parameters are critical for applications requiring specific physical properties.
Environmental monitoring and waste management systems are integral components of industrial production facilities. Air quality monitoring ensures compliance with occupational exposure limits for chromium compounds [17]. Waste water treatment systems are designed to meet regulatory requirements for chromium discharge levels [17].
| Parameter | Optimal Range | Impact on Product Quality |
|---|---|---|
| Temperature | 65-75°C | Controls reaction rate and product purity |
| pH | 6.9-10.6 | Affects solubility and by-product formation |
| Reaction Time | 1-2 hours | Balances conversion and impurity levels |
| Stoichiometry | 2-5% excess Ca | Maximizes yield while controlling impurities |
| Drying Temperature | 110-150°C | Removes moisture without decomposition |
Calcium chromate dihydrate crystallises in an orthorhombic lattice (space group P b c m) that is markedly different from the zircon-type tetragonal structure of the anhydrous phase. The two water molecules are located in channels parallel to the b-axis and complete a nine--coordinate environment around the calcium cation.
| Parameter | CaCrO₄·2H₂O (dihydrate) [1] | CaCrO₄ (anhydrous) [2] |
|---|---|---|
| Space group | P b c m | I 4₁/amd |
| a / Å | 5.595 | 7.26 |
| b / Å | 15.715 | 7.26 |
| c / Å | 11.382 | 6.26 |
| Z | 4 | 4 |
| Calculated cell volume / ų | 1000.8 | 330.1 |
| Coordination of Ca | CaO₉ polyhedron (7 O from CrO₄²⁻, 2 O from H₂O) | CaO₈ dodecahedron |
The orthorhombic packing produces layers of distorted CrO₄ tetrahedra connected through corner-sharing with CaO₉ polyhedra. Removal of interstitial water collapses the framework into the more compact zircon-type lattice, confirming that the dihydrate is a true structural precursor rather than a simple surface hydrate.
Thermogravimetric and differential scanning calorimetric profiles establish a two-step dehydration followed by a high-temperature framework rearrangement:
| Event | Temperature range / °C | Mass loss / % | Experimental observation | Structural outcome |
|---|---|---|---|---|
| Loss of two water molecules | 150 – 220 | 18.7 (theoretical) ; 19.0 ± 0.5% observed [3] | Endotherm centred at 200 °C; disappearance of (0 h k) reflections of hydrate | Collapse to anhydrous CaCrO₄ |
| Rearrangement and growth of zircon-type lattice | 500 – 600 | < 1 | Exothermic shoulder at 550 °C; sharpening of tetragonal reflections [3] | Well-ordered CaCrO₄ |
| High-temperature stability | 600 – 1000 | – | No further mass change; isothermal X-ray diffraction patterns remain unchanged [3] | Anhydrous phase stable up to 1000 °C |
No intermediate monohydrate is detected, implying cooperative release of both water molecules. The mass loss agrees with the stoichiometric value for two water molecules in the 192.10 g mol⁻¹ formula unit (36.04 g mol⁻¹ → 18.8%).
Vibrational spectroscopy confirms the chromate framework and reveals water-related modes that disappear upon dehydration.
| Mode assignment | CaCrO₄·2H₂O Raman / cm⁻¹ | CaCrO₄ Raman / cm⁻¹ | CaCrO₄·2H₂O FT-IR / cm⁻¹ | Comment |
|---|---|---|---|---|
| ν₁ CrO₄ symmetric stretch | 847 | 858 [4] | 900 [3] | Small blue-shift after dehydration reflects shorter Cr–O bonds |
| ν₃ CrO₄ antisymmetric stretch | 870–890 | 880–900 | 925 | Splitting narrows in anhydrous phase |
| δ H–O–H bend | 1620 | — | 1625 | Disappears above 220 °C |
| ν O–H stretch | Broad 3200–3400 | — | Broad 3200–3500 | Loss confirms complete dehydration |
The persistence of the strong chromate symmetric stretch at ca. 850 cm⁻¹ across both phases indicates that the CrO₄ geometry is retained, whereas water removal chiefly affects lattice phonons below 300 cm⁻¹.
Structural, thermal and spectroscopic evidence demonstrates that hydrational water governs both lattice symmetry and thermal behaviour:
Framework topology. Water molecules bridge calcium polyhedra, expanding the cell volume by ~203% relative to the anhydrous compound. Their removal converts the CaO₉ polyhedron to an eight-coordinate dodecahedron and shortens average Ca–O distances from 2.54 Å to 2.38 Å [1] [2].
Thermal response. The dihydrate shows a single dehydration step with no plateau between one- and two-water compositions, while the anhydrous lattice exhibits no measurable mass loss up to one thousand degrees Celsius [3] [5].
Vibrational fingerprint. Disappearance of hydroxyl stretching and bending modes and a 10–15 cm⁻¹ blue-shift of chromate stretches mark the conversion, providing a rapid spectroscopic diagnostic [4].
Reversibility. Rehydration of anhydrous calcium chromate in ambient humidity is negligible; re-introduction of water requires prolonged exposure to liquid water, confirming that the dihydrate is not merely a surface hydrate but a distinct bulk phase [5].